methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[3-methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-7-8-22-14-15(19-17(22)24-12(4)10(2)11(3)20-24)21(5)18(27)23(16(14)26)9-13(25)28-6/h7H,1,8-9H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTIFMSYECWINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a purine base with unique substituents that contribute to its biological activity. The structural formula can be represented as follows:
Key Structural Components
- Purine Base : Central to its biological activity.
- Dioxo Group : Potentially involved in enzyme interactions.
- Alkenyl Side Chain : May influence binding affinity to biological targets.
- Pyrazole Ring : Known for various pharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Research indicates that it may act as an enzyme inhibitor , particularly in pathways related to inflammation and cancer.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Phospholipase A2 | Competitive | 0.18 | |
| DprE1 (anti-tubercular) | Non-competitive | 8.4 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate signaling pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that this compound exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Study 2: Enzyme Inhibition
In a pharmacological evaluation aimed at identifying new inhibitors for phospholipase A2, the compound demonstrated potent inhibitory effects with an IC50 value of 0.18 µM. This suggests potential applications in drug development for conditions associated with phospholipidosis.
Q & A
Q. Reference :
What analytical techniques are recommended for confirming the structure of this compound?
Answer:
A multi-technique approach ensures structural validation:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., allyl, pyrazole, and ester groups) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ = 456.1923 for C₂₁H₂₅N₇O₅) .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O) stretches (1650–1750 cm⁻¹) and purine/pyrazole ring vibrations .
- Elemental Analysis : Confirms purity (>98%) by matching calculated vs. experimental C/H/N/O percentages .
Q. Reference :
How can researchers design experiments to study the reactivity of the ester and purine moieties?
Answer:
Ester Reactivity :
- Hydrolysis : Use aqueous NaOH/EtOH (1:1 v/v) at 50°C to cleave the ester to carboxylic acid, monitoring by TLC .
- Aminolysis : React with primary amines (e.g., benzylamine) in DMF to form amide derivatives .
Q. Purine Reactivity :
Q. Reference :
How should researchers resolve contradictions in reported biological activities of structural analogs?
Answer:
Discrepancies arise due to:
- Assay conditions : Compare buffer pH, cell lines, and incubation times. For example, cytotoxicity assays in HeLa vs. HEK293 cells may yield divergent IC₅₀ values .
- Compound purity : Validate purity (>95%) via HPLC and elemental analysis to exclude confounding effects from impurities .
- Structural variations : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences caused by substituents (e.g., 3,4,5-trimethylpyrazole vs. unsubstituted pyrazole) .
Q. Reference :
What computational methods are effective for predicting physicochemical properties?
Answer:
- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and drug-likeness. For example, analogs with logP >3 may require formulation with cyclodextrins for solubility .
- Molecular Dynamics (MD) : Simulates stability in biological membranes or protein-binding pockets .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
Q. Example Output (SwissADME) :
| Property | Predicted Value |
|---|---|
| logP | 2.8 |
| Water Solubility | 12 µg/mL |
| Drug-likeness | Yes (Ro5 compliant) |
Q. Reference :
What are the key solubility and stability considerations for this compound in experimental settings?
Answer:
- Solubility : Use DMSO for stock solutions (50–100 mM) and dilute with PBS (pH 7.4) for cell-based assays. Avoid aqueous buffers with high ionic strength to prevent precipitation .
- Stability : Store at –20°C under nitrogen. Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 14 days) .
Q. Reference :
How can researchers evaluate catalytic efficiency in reactions involving this compound?
Answer:
- Kinetic Studies : Measure initial rates under varying catalyst loads (e.g., 1–10 mol% Pd) and substrate concentrations .
- Turnover Frequency (TOF) : Calculate TOF as (moles product)/(moles catalyst × time). For example, Pd-catalyzed allylation may achieve TOF >500 h⁻¹ .
- Activation Energy : Use Arrhenius plots from rate constants at 25–60°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
